molecular formula C11H9BrClF3OS B14074878 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14074878
M. Wt: 361.61 g/mol
InChI Key: FWTHGVSHPJFMSU-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromomethylation: Introduction of the bromomethyl group to the aromatic ring.

    Trifluoromethylthiolation: Addition of the trifluoromethylthio group.

    Chloropropanone Formation: Incorporation of the chloropropanone moiety.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: The trifluoromethylthio group can engage in coupling reactions, forming new carbon-sulfur bonds.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chloropropanone moiety may also participate in various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one include:

    1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the trifluoromethylthio group.

    1-(2-(Trifluoromethylthio)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group.

    1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)ethanone: Contains an ethanone instead of a propanone moiety.

The presence of the trifluoromethylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets .

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)7-3-2-4-9(8(7)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3

InChI Key

FWTHGVSHPJFMSU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)SC(F)(F)F)CBr)Cl

Origin of Product

United States

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